molecular formula C21H20O7 B2642801 methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 864760-94-1

methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No. B2642801
CAS RN: 864760-94-1
M. Wt: 384.384
InChI Key: AFUITQINLPYCCU-UHFFFAOYSA-N
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Description

The compound “methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate” is a derivative of coumarin . Coumarins are a type of organic compound that are often found in plants. They have a distinctive sweet odor, and are used in perfumes and flavorings .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It appears to have a coumarin core (a benzopyrone structure), with a 2,5-dimethoxyphenyl group attached at the 3-position, and a methyl ester group attached via an ether linkage at the 7-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, coumarin derivatives are often crystalline solids that are soluble in organic solvents .

Scientific Research Applications

Multicomponent Synthesis Approach

A study by Komogortsev, Melekhina, and Lichitsky (2022) developed an efficient one-stage method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, closely related to the compound . This approach, based on a multicomponent reaction of 3-hydroxy-4H-chromen-4-one, offers advantages such as readily accessible starting materials, mild reaction conditions, and an easy workup procedure that avoids chromatographic purifications (Komogortsev et al., 2022).

Flavone Structure Analysis

Research on the structure of flavones, such as hymenoxin, contributes to understanding the chemical characteristics and potential applications of compounds like methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate. Watson, Kashyap, Gao, and Mabry (1991) analyzed the crystal structure of a flavone, providing insights into its planar structure and intramolecular hydrogen bonding, which are relevant for the structural analysis of similar compounds (Watson et al., 1991).

Reaction with S-methylisothiosemicarbazide Hydroiodide

Vetyugova, Nashtatik, Safrygin, and Sosnovskikh (2018) explored the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming various derivatives upon refluxing. This research demonstrates the chemical reactivity and potential for derivatization of compounds related to the target molecule (Vetyugova et al., 2018).

Herbicide Functionality

Shimabukuro, Shimabukuro, Nord, and Hoerauf (1978) investigated the physiological effects of a similar compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, on plants, highlighting its potential as a selective herbicide. Such studies provide a basis for the development of agricultural chemicals based on the structural framework of methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate (Shimabukuro et al., 1978).

Safety And Hazards

The safety and hazards associated with a compound also depend on its structure and use. Some coumarin derivatives are toxic and can cause liver damage, while others are used as safe flavorings .

Future Directions

The future directions for research into this compound would depend on its properties and potential uses. For example, if it has biological activity, it could be investigated as a potential therapeutic agent .

properties

IUPAC Name

methyl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12(20(22)26-4)27-15-6-5-13-9-17(21(23)28-19(13)11-15)16-10-14(24-2)7-8-18(16)25-3/h5-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUITQINLPYCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

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